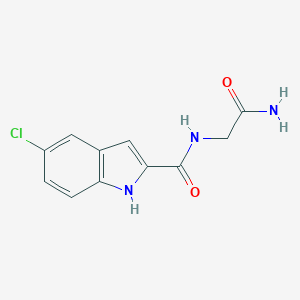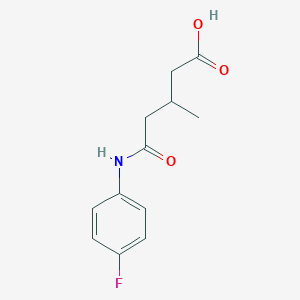![molecular formula C19H16N2O4S B276997 N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276997.png)
N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as HMI-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HMI-1 is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in a variety of research areas.
Wirkmechanismus
The mechanism of action of N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the inhibition of Sp1 activity. Sp1 is a transcription factor that binds to specific DNA sequences and activates the transcription of target genes. N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide binds to a specific region of Sp1 and prevents it from binding to DNA, thereby inhibiting its activity. This mechanism of action has been extensively studied and has been shown to be highly specific for Sp1.
Biochemical and Physiological Effects:
N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has a wide range of biochemical and physiological effects, many of which are related to its ability to inhibit Sp1 activity. N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent. N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its specificity for Sp1. This makes it a valuable tool for studying the effects of gene expression on cellular processes. However, one limitation of N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its relatively low potency, which may limit its use in certain applications. Additionally, N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has a relatively short half-life in vivo, which may limit its use in animal studies.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One area of interest is the development of more potent analogs of N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide that can be used in a wider range of applications. Additionally, there is interest in using N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide as a tool for studying the regulation of gene expression in specific cell types or tissues. Finally, there is interest in exploring the potential therapeutic applications of N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in the treatment of cancer and inflammatory diseases.
Synthesemethoden
The synthesis of N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves several steps, including the condensation of 4-hydroxy-2-methylbenzaldehyde with 2-nitrobenzaldehyde, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with a sulfonamide derivative to yield N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. The overall synthesis route is relatively straightforward and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide as a tool for studying the regulation of gene expression. N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to inhibit the activity of a protein called Sp1, which is involved in the transcription of many genes. By inhibiting Sp1, N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be used to study the effects of gene expression on a variety of cellular processes.
Eigenschaften
Produktname |
N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide |
|---|---|
Molekularformel |
C19H16N2O4S |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C19H16N2O4S/c1-11-10-12(22)6-7-15(11)20-26(24,25)17-9-8-16-18-13(17)4-3-5-14(18)19(23)21(16)2/h3-10,20,22H,1-2H3 |
InChI-Schlüssel |
SZTOKLONSBMGGY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)O)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)O)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[2-(3-methoxyphenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276914.png)
![{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276915.png)
![{1-[2-(4-fluorophenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276916.png)


![4-Oxo-4-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B276921.png)
![3-[(1H-indol-3-ylmethyl)sulfanyl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B276922.png)
![1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B276924.png)
![2-methyl-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-1H-indole](/img/structure/B276925.png)
![1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B276926.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-(4-phenylpiperazin-1-yl)butane-1,4-dione](/img/structure/B276931.png)
![2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide](/img/structure/B276935.png)
![3-{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276937.png)
